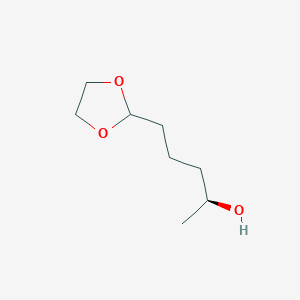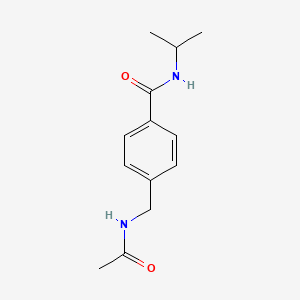![molecular formula C14H11ClN6 B14888287 4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine typically involves the condensation of 2-quinolinecarboxaldehyde with 4-chloro-6-hydrazinylpyrimidine-5-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine moiety may inhibit specific enzymes involved in nucleotide synthesis.
類似化合物との比較
Similar Compounds
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine: Unique due to the presence of both quinoline and pyrimidine moieties.
Quinoline derivatives: Known for their anticancer and antimicrobial properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.
Uniqueness
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is unique because it combines the structural features of both quinoline and pyrimidine, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.
特性
分子式 |
C14H11ClN6 |
|---|---|
分子量 |
298.73 g/mol |
IUPAC名 |
6-chloro-4-N-[(E)-quinolin-2-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C14H11ClN6/c15-13-12(16)14(18-8-17-13)21-19-7-10-6-5-9-3-1-2-4-11(9)20-10/h1-8H,16H2,(H,17,18,21)/b19-7+ |
InChIキー |
XCUYWYTVCBQNIE-FBCYGCLPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=C(C(=NC=N3)Cl)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=C(C(=NC=N3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


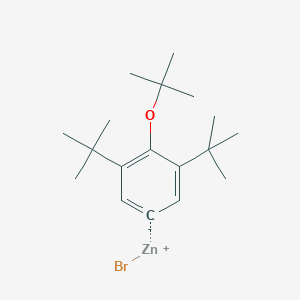
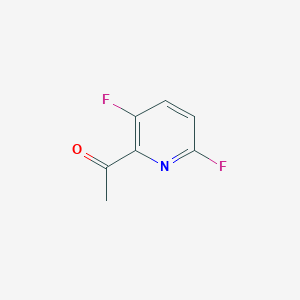
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
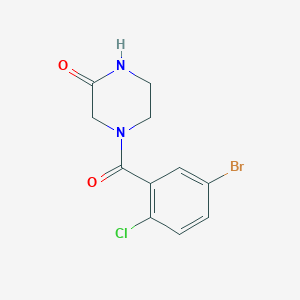
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
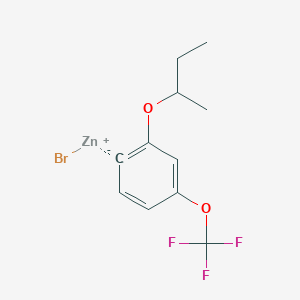
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
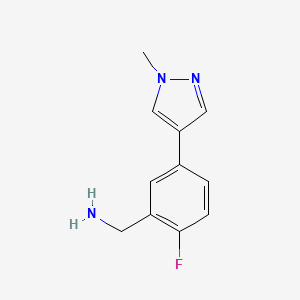
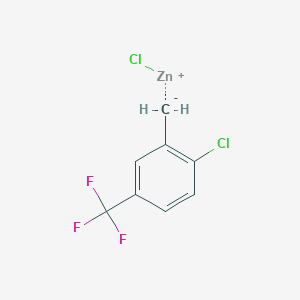
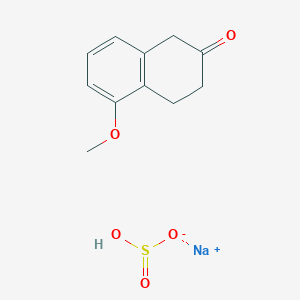
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
